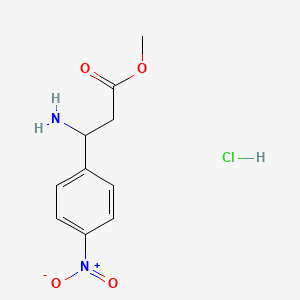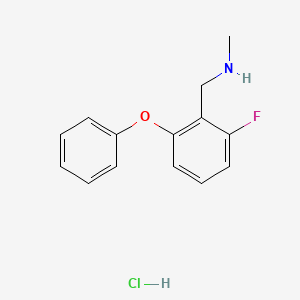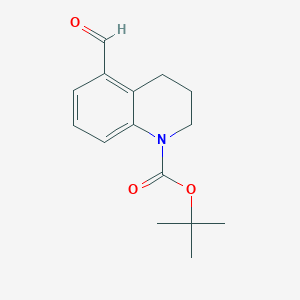
N'-Phenyl-1,8-naphthyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide is a compound belonging to the 1,8-naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The 1,8-naphthyridine scaffold has been extensively studied due to its potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-1,8-naphthyridine-3-carbohydrazide typically involves a multi-step process. One common method starts with the Friedländer synthesis, where 2-amino nicotinaldehyde and ethyl 3-oxo-3-phenylpropanoate are refluxed with triethylamine in ethanol to produce ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield 2-phenyl-1,8-naphthyridine-3-carbohydrazide .
Industrial Production Methods
Industrial production methods for N’-Phenyl-1,8-naphthyridine-3-carbohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different electrophiles can produce various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted 1,8-naphthyridine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-Phenyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. These actions contribute to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine-3-carbonitrile: Known for its anti-tuberculosis activity.
1,8-Naphthyridine-3-yl-1,3,4-oxadiazole: Exhibits antimicrobial and antifungal activities.
2-Phenyl-1,8-naphthyridine-3-carboxylate: Used as an intermediate in the synthesis of various derivatives.
Uniqueness
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other 1,8-naphthyridine derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C15H12N4O |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
N'-phenyl-1,8-naphthyridine-3-carbohydrazide |
InChI |
InChI=1S/C15H12N4O/c20-15(19-18-13-6-2-1-3-7-13)12-9-11-5-4-8-16-14(11)17-10-12/h1-10,18H,(H,19,20) |
Clave InChI |
KLTYQYJSSREGGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)

